[[2-(Cyclohexylamino)-2-oxoethyl](phenyl)amino]-acetic acid
Description
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid (CAS: 743423-02-1) is a synthetic organic compound characterized by a central acetamide backbone substituted with a cyclohexylamino group and a phenylamino moiety. This structure combines a hydrophobic cyclohexyl ring with a polar carboxylic acid group, making it a versatile candidate for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(N-[2-(cyclohexylamino)-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-13-7-3-1-4-8-13)11-18(12-16(20)21)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTPRULHHFWTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid typically involves the reaction of cyclohexylamine with phenylglycine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Alkyl/Aryl Substituents
[2-(Cyclopentylamino)-2-oxoethylamino]-acetic Acid
- Molecular Formula : C₁₆H₂₁N₃O₃ (inferred).
- Key Differences : Replaces the cyclohexyl group with a smaller cyclopentyl ring.
- Implications : Reduced steric hindrance and slightly lower hydrophobicity compared to the cyclohexyl analogue. This may enhance solubility but reduce membrane permeability .
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]-acetic Acid
- Molecular Formula : C₁₇H₁₆Cl₂N₂O₃.
- Key Differences : Substitutes cyclohexyl with a 3,4-dichlorobenzyl group.
2-{[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic Acid
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | ~333.37 | Not Reported | ~14.18 | ~2.5 |
| [{2-[(3,4-Dichlorobenzyl)amino]-...}] | 367.23 | Not Reported | 14.18 | 3.8 |
| 2-{[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid | 292.29 | 127–129 | ~4.5 (COOH) | 1.2 |
| [2-(Cyclopentylamino)-2-oxoethylamino]-acetic acid | ~319.36 | Not Reported | ~14.0 | 2.0 |
Notes:
- The target compound’s higher LogP (vs.
- The dichlorobenzyl derivative’s elevated LogP (3.8) aligns with its enhanced membrane affinity but may increase metabolic stability risks .
Biological Activity
[2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid is a compound that has garnered interest due to its multifaceted biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its implications in various therapeutic contexts.
This compound plays a significant role in various biochemical reactions, interacting with enzymes such as hydrolases and oxidoreductases. The interactions often involve hydrogen bonds and hydrophobic interactions, stabilizing enzyme-substrate complexes and enhancing reaction rates.
Table 1: Interaction with Enzymes
| Enzyme Type | Interaction Type | Effect on Activity |
|---|---|---|
| Hydrolases | Modulation | Enhanced catalytic activity |
| Oxidoreductases | Stabilization | Increased reaction rate |
| Proteases | Inhibition | Prevents substrate access |
Cellular Effects
The compound influences key cellular processes including cell signaling pathways and gene expression. It modulates the activity of kinases and phosphatases, affecting downstream signaling cascades. Additionally, it alters the expression of genes involved in metabolic pathways, which can lead to changes in cellular energy production.
Case Study: Gene Expression Modulation
A study showed that treatment with [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid resulted in a significant upregulation of genes associated with glucose metabolism while downregulating those linked to lipid synthesis. This suggests a potential role in metabolic reprogramming.
Molecular Mechanism
At the molecular level, the compound can act as both an inhibitor and an activator of enzymes. For instance, it inhibits certain proteases by binding to their active sites, while it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal and Dosage Effects
The effects of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid are influenced by both time and dosage:
- Temporal Effects : Laboratory studies indicate that the compound is stable under standard conditions but may degrade over extended periods, leading to diminished efficacy.
- Dosage Effects : In animal models, low doses enhance metabolic activity, while higher doses can induce oxidative stress and cellular damage. A specific dosage range has been identified that maximizes therapeutic benefits without adverse effects.
Metabolic Pathways
The compound interacts with various enzymes such as dehydrogenases and transferases, influencing metabolic flux. It modulates the activity of these enzymes, leading to changes in metabolite concentrations and overall metabolic balance within cells.
Transport and Distribution
Transport mechanisms involve specific transporters that facilitate the movement of [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid across cellular membranes. Its distribution within cells is crucial for its biological activity, as localization affects interactions with biomolecules.
Table 2: Transport Mechanisms
| Transporter Type | Function | Impact on Activity |
|---|---|---|
| Membrane Transporters | Facilitate entry/exit | Affects bioavailability |
| Binding Proteins | Localize within cells | Influences interaction dynamics |
Q & A
Q. 1.1. What are the optimal synthetic routes for [2-(Cyclohexylamino)-2-oxoethylamino]-acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling glycine derivatives with cyclohexylamine and phenyl-containing precursors. For example, a modified procedure involves heating a mixture of glycine (0.001 mol) with potassium carbonate (1.1 mol L⁻¹) at 50–100°C, followed by neutralization with HCl to precipitate the product . Key factors include:
- Reagent Ratios: Stoichiometric excess of glycine improves yield.
- Temperature Control: Prolonged heating above 80°C may degrade sensitive functional groups.
- Purification: Recrystallization from aqueous dioxane is recommended for high-purity isolates .
Data Insight: Yields range from 45–72% depending on substituent electron-withdrawing/donating effects on intermediates.
Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR (¹H/¹³C): Confirms the presence of cyclohexyl (δ 1.2–2.0 ppm), phenyl (δ 7.2–7.5 ppm), and acetamide (δ 2.1–2.3 ppm) groups.
- FT-IR: Detects C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- HPLC-MS: Validates molecular weight (e.g., observed m/z 351.40 for C₂₀H₂₁N₃O₃) and purity (>95%) .
Q. 1.3. What preliminary biological screening models are suitable for assessing its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test α-glucosidase or cyclooxygenase (COX) inhibition to evaluate anti-diabetic or anti-inflammatory potential.
- Cellular Uptake Studies: Use fluorescently tagged analogs in HEK-293 or Caco-2 cells to assess membrane permeability .
Advanced Research Questions
Q. 2.1. How does the compound’s stereoelectronic profile influence its binding affinity to biological targets like G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of GPCRs (e.g., serotonin receptors) to map hydrogen bonding (amide NH to Glu/Asp residues) and hydrophobic interactions (cyclohexyl-phenyl stacking) .
- SAR Studies: Compare derivatives with substituents on the phenyl ring (e.g., -OCH₃, -F) to quantify logP and polar surface area effects on binding .
Q. 2.2. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols: Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological relevance), and cell passage number.
- Dose-Response Validation: Replicate studies with IC₅₀/EC₅₀ curves to confirm potency thresholds. For example, discrepancies in antioxidant activity (e.g., DPPH vs. ABTS assays) may arise from radical selectivity .
Q. 2.3. How can structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Isosteric Replacement: Substitute the cyclohexyl group with adamantane to improve lipophilicity and CYP450 resistance.
- Prodrug Design: Introduce ester moieties (e.g., ethyl acetate) at the carboxylic acid to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
Data Contradiction Analysis
Q. 3.1. Why do in vitro and in vivo anti-inflammatory results diverge for this compound?
Methodological Answer:
- Pharmacokinetic Factors: Poor bioavailability (e.g., <20% in rodent models) may limit in vivo efficacy despite strong COX-2 inhibition in vitro.
- Metabolite Interference: Phase I metabolites (e.g., hydroxylated derivatives) may exhibit antagonistic effects .
Resolution: Conduct LC-MS/MS pharmacokinetic profiling to correlate plasma concentrations with activity.
Experimental Design Recommendations
Q. 4.1. How to design a robust structure-activity relationship (SAR) study for derivatives?
Methodological Framework:
Core Modifications: Synthesize analogs with variations in the phenyl (e.g., halogenation), cyclohexyl (e.g., spirocyclic), and acetamide groups.
High-Throughput Screening: Use 96-well plates for parallel testing against targets (e.g., α-glucosidase) .
Data Normalization: Express activity relative to positive controls (e.g., acarbose for α-glucosidase).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
